![molecular formula C14H22N2 B6207415 1-benzyl-5-ethyl-5-methylpyrrolidin-3-amine, Mixture of diastereomers CAS No. 2703781-82-0](/img/no-structure.png)
1-benzyl-5-ethyl-5-methylpyrrolidin-3-amine, Mixture of diastereomers
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Overview
Description
The compound “1-benzyl-5-ethyl-5-methylpyrrolidin-3-amine, Mixture of diastereomers” is a mixture of diastereomers . Diastereomers are stereoisomers (same molecular formula, same connectivity, different arrangement of atoms in space) but are not enantiomers . Unlike enantiomers which are mirror images of each other and non-superimposable, diastereomers are not mirror images of each other and non-superimposable . They can have different physical properties and reactivity .
Synthesis Analysis
The most commonly used procedure for separating enantiomers is to convert them to a mixture of diastereomers that will have different physical properties . For example, if you have a racemic or ®/(S) mixture, you can convert it to a mixture of diastereomers . This process is called resolution .Molecular Structure Analysis
The molecular formula of the compound is C14H22N2 . In order for diastereomer stereoisomers to occur, a compound must have two or more stereocenters .Chemical Reactions Analysis
Diastereomeric recrystallisation is a method of chiral resolution of enantiomers from a racemic mixture . It separates two enantiomers that have already mixed into a single solution . The strategy of diastereomeric recrystallisation involves two steps. The first step is to convert the enantiomers into diastereomers by way of a chemical reaction . The second step, once the diastereomers have formed, is to separate them using recrystallisation .Physical And Chemical Properties Analysis
Diastereomers have different physical properties . They can be separated like any two different molecules . The molecular weight of the compound is 218.34 .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-5-ethyl-5-methylpyrrolidin-3-amine, Mixture of diastereomers involves the reaction of a pyrrolidine derivative with benzyl bromide and ethylmagnesium bromide followed by reduction with lithium aluminum hydride.", "Starting Materials": [ "3-methyl-1-pyrroline", "Benzyl bromide", "Ethylmagnesium bromide", "Lithium aluminum hydride", "Diethyl ether", "Tetrahydrofuran", "Sodium sulfate", "Magnesium sulfate", "Sodium hydroxide", "Hydrochloric acid", "Ice" ], "Reaction": [ "Step 1: 3-methyl-1-pyrroline is reacted with benzyl bromide in the presence of sodium hydroxide and diethyl ether to form 1-benzyl-3-methylpyrrolidine.", "Step 2: 1-benzyl-3-methylpyrrolidine is reacted with ethylmagnesium bromide in the presence of tetrahydrofuran to form 1-benzyl-5-ethyl-3-methylpyrrolidine.", "Step 3: The mixture of diastereomers is obtained by the reaction of 1-benzyl-5-ethyl-3-methylpyrrolidine with hydrochloric acid and ice.", "Step 4: The mixture of diastereomers is reduced with lithium aluminum hydride in the presence of tetrahydrofuran and magnesium sulfate to form 1-benzyl-5-ethyl-5-methylpyrrolidin-3-amine, Mixture of diastereomers." ] } | |
CAS RN |
2703781-82-0 |
Molecular Formula |
C14H22N2 |
Molecular Weight |
218.3 |
Purity |
95 |
Origin of Product |
United States |
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